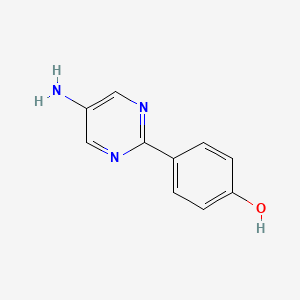
3-Ethyl-1-methyl-4-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-methyl-4-phenylazetidin-2-one is a heterocyclic compound that belongs to the azetidinone family Azetidinones are four-membered lactams, which are known for their biological and pharmacological activities
准备方法
合成路线和反应条件
3-乙基-1-甲基-4-苯基氮杂环丁烷-2-酮的合成通常涉及适当前体的环化。一种常见的方法是用乙胺与苯乙酰氯反应生成中间体,然后在碱性条件下环化生成氮杂环丁烷酮环。反应条件通常包括使用氢氧化钠或碳酸钾等碱,反应通常在二氯甲烷或甲苯等有机溶剂中进行。
工业生产方法
3-乙基-1-甲基-4-苯基氮杂环丁烷-2-酮的工业生产可能涉及类似的合成路线,但规模更大。该过程可以优化以提高产率和纯度,并且可能包括额外的纯化步骤,例如重结晶或色谱法。试剂和溶剂的选择也可能进行调整,以确保成本效益和环境可持续性。
化学反应分析
反应类型
3-乙基-1-甲基-4-苯基氮杂环丁烷-2-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的酮或羧酸。
还原: 还原反应可以将氮杂环丁烷酮环转化为氮杂环丁烷环。
取代: 该化合物可以进行亲核取代反应,其中苯基可以被其他取代基取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 可以使用甲醇钠 (NaOCH₃) 或叔丁醇钾 (KOtBu) 等亲核试剂。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会生成苯乙酸衍生物,而还原可能会生成氮杂环丁烷衍生物。
科学研究应用
3-乙基-1-甲基-4-苯基氮杂环丁烷-2-酮在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建模块。
生物学: 该化合物正在研究其潜在的生物活性,包括抗菌和抗病毒特性。
医学: 正在进行的研究探索其作为药物剂的潜力,特别是在开发新型抗生素和抗炎药物方面。
工业: 它被用于合成各种工业化学品和材料。
作用机制
3-乙基-1-甲基-4-苯基氮杂环丁烷-2-酮的作用机制涉及它与特定分子靶标的相互作用。该化合物可以通过结合到其活性位点来抑制某些酶的活性,从而阻断其功能。这种抑制会导致各种生物效应,例如抗菌活性或抗炎作用。所涉及的精确途径取决于具体的生物学环境和靶酶。
相似化合物的比较
类似化合物
3-甲基-4-苯基氮杂环丁烷-2-酮: 结构相似,但缺少乙基。
4-苯基氮杂环丁烷-2-酮: 缺少乙基和甲基。
3-乙基-4-苯基氮杂环丁烷-2-酮: 相似,但缺少甲基。
独特性
3-乙基-1-甲基-4-苯基氮杂环丁烷-2-酮的独特性在于其特定的取代模式,这可以影响其化学反应性和生物活性。乙基和甲基的存在可以增强其亲脂性,并有可能提高其与生物膜和靶标相互作用的能力。
本文详细介绍了 3-乙基-1-甲基-4-苯基氮杂环丁烷-2-酮,涵盖了它的合成、化学反应、应用、作用机制以及与类似化合物的比较。
属性
CAS 编号 |
39629-39-5 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
3-ethyl-1-methyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-10-11(13(2)12(10)14)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3 |
InChI 键 |
CPRACZNLDSZARJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(N(C1=O)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



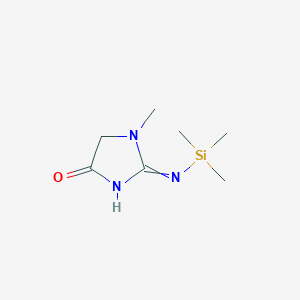
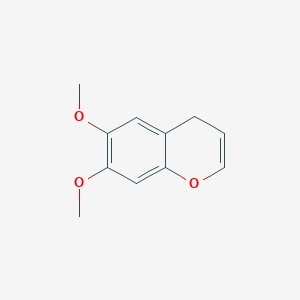

![9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one](/img/structure/B11906463.png)
![6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)
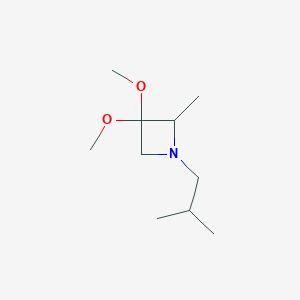
![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)

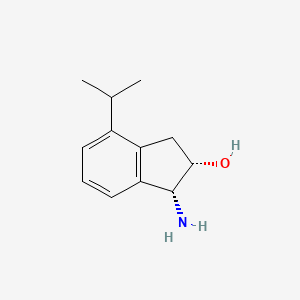
![1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B11906498.png)
